1,3,5-Triazine-2(1H)-thione, 1-(4-fluorophenyl)tetrahydro-5-[(4-methoxyphenyl)methyl]-
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Overview
Description
1-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione is a complex organic compound characterized by the presence of fluorophenyl and methoxyphenyl groups attached to a triazinane-2-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 4-methoxybenzyl chloride under basic conditions to form an intermediate, which is then cyclized with thiourea to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and specificity, while the triazinane-2-thione core plays a crucial role in its reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione
- 1-(4-bromophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione
- 1-(4-methylphenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione
Uniqueness
1-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from its chlorinated, brominated, or methylated analogs, potentially offering different biological activities and applications.
Properties
Molecular Formula |
C17H18FN3OS |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C17H18FN3OS/c1-22-16-8-2-13(3-9-16)10-20-11-19-17(23)21(12-20)15-6-4-14(18)5-7-15/h2-9H,10-12H2,1H3,(H,19,23) |
InChI Key |
OEFDPRPHRAFWLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CNC(=S)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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